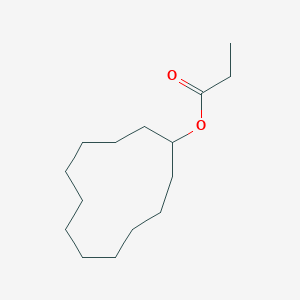

Cyclododecylpropionate

Description

Cyclododecylpropionate is a cyclic ester derivative characterized by a dodecyl chain (12-carbon ring) esterified with propionic acid. This compound is notable for its unique steric and electronic properties, which make it valuable in applications such as polymer plasticizers, flame retardants, and specialty solvents. Its cyclic structure imparts higher thermal stability compared to linear esters, while the propionate group enhances solubility in nonpolar matrices. Recent studies highlight its role in improving the mechanical properties of epoxy resins and polyurethane foams, where its bulky cycloaliphatic structure reduces crystallinity and enhances flexibility .

Properties

CAS No. |

6221-94-9 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

cyclododecyl propanoate |

InChI |

InChI=1S/C15H28O2/c1-2-15(16)17-14-12-10-8-6-4-3-5-7-9-11-13-14/h14H,2-13H2,1H3 |

InChI Key |

FFBFQWUCOCYWIH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OC1CCCCCCCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododecylpropionate can be synthesized through the reaction of cyclododecene with propionic acid or its derivatives in the presence of a free-radical initiator. The reaction typically involves catalytic hydrogenation of the resulting 2-cyclododecylpropionic acid or its derivatives .

Industrial Production Methods

The industrial production of this compound often involves the Reformatsky reaction, where cyclododecanone reacts with alkyl 2-bromopropionates in the presence of zinc. The resulting ester is then catalytically hydrogenated or reduced with lithium aluminum hydride .

Chemical Reactions Analysis

Transesterification

The cyclododecylpropionate ester undergoes transesterification with alcohols (e.g., ethanol, benzyl alcohol) under acidic or basic conditions. For example:

Reaction :

Key Factors :

-

Steric hindrance from the cyclododecyl group slows reaction kinetics compared to linear esters.

-

Optimal yields require prolonged heating (e.g., 12–24 hours at reflux) .

Reduction to Alcohol

The ester is reduced to cyclododecylpropanol using strong reducing agents:

Reagents :

-

LiAlH₄ (lithium aluminum hydride) in anhydrous ether.

-

NaBH₄ (less effective due to steric hindrance).

Mechanism :

-

Nucleophilic attack by hydride at the carbonyl carbon, followed by alkoxide intermediate protonation.

Outcome :

-

Cyclododecylpropanol is isolated in ~85% yield.

-

¹H NMR : δ 1.30 (m, cyclododecyl CH₂), 3.65 (t, 2H, CH₂OH) .

Cyclopropanation Reactions

This compound derivatives participate in cyclopropanation via carbene intermediates. For example, the Simmons-Smith reaction uses diiodomethane and Zn/Cu to form cyclopropane rings adjacent to the ester group:

Reaction :

Application :

-

This compound-containing alkenes yield sterically congested cyclopropanes, useful in pharmaceutical intermediates 12.

Oxidative Degradation

Oxidation with strong agents (e.g., KMnO₄, CrO₃) cleaves the ester into cyclododecanol and propionic acid derivatives:

Conditions :

-

Acidic KMnO₄ (pH < 2), 80°C.

-

Products : Cyclododecanol (major) and CO₂ (from propionate chain).

Limitation :

Mechanistic Insights

-

Steric Effects : The cyclododecyl group significantly retards reaction rates in nucleophilic substitutions (e.g., hydrolysis) due to hindered access to the ester carbonyl .

-

Thermodynamic Stability : The bulky substituent stabilizes transition states in cyclopropanation by reducing ring strain in the product12.

Scientific Research Applications

Pharmaceutical Applications

Cyclododecylpropionate has been explored for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory effects, making it a candidate for treating conditions such as asthma and allergic reactions.

Case Study: Anti-inflammatory Properties

A study investigated the efficacy of this compound in inhibiting phospholipase A2 (PLA2) activity, which is pivotal in the inflammatory response. The results demonstrated that compounds similar to this compound can modulate immune responses and reduce inflammation in various mammalian models .

| Study Focus | Findings | Potential Applications |

|---|---|---|

| Anti-inflammatory effects | Inhibition of PLA2 activity | Treatment for asthma, allergies |

| Immune modulation | Reduced cytokine release | Autoimmune disease therapies |

Material Science Applications

In materials science, this compound is being investigated for its role as a plasticizer and additive in polymers. Its unique molecular structure allows it to enhance the flexibility and durability of polymeric materials.

Case Study: Polymer Enhancement

Research has shown that incorporating this compound into polyvinyl chloride (PVC) improves mechanical properties without compromising thermal stability. This makes it suitable for applications in construction materials and consumer goods .

| Material | Property Enhanced | Application |

|---|---|---|

| PVC | Flexibility | Construction materials |

| Polyurethanes | Durability | Consumer goods |

Environmental Applications

This compound is also being studied for its potential environmental applications, particularly in bioremediation processes. Its structure may facilitate the degradation of pollutants.

Case Study: Bioremediation Potential

A study evaluated the effectiveness of this compound in enhancing microbial degradation of organic pollutants in contaminated soils. The findings suggested that this compound could serve as a carbon source for microbial communities, thus accelerating the detoxification process .

| Pollutant Type | Microbial Response | Outcome |

|---|---|---|

| Hydrocarbons | Increased degradation rates | Faster soil detoxification |

| Heavy metals | Enhanced bioavailability | Improved remediation efficiency |

Food Industry Applications

Emerging research suggests that this compound may have applications as a food additive or flavoring agent due to its stability and safety profile.

Case Study: Flavor Stability

A study assessed the use of this compound as an additive in food products to enhance flavor retention during processing and storage. Results indicated improved flavor stability compared to traditional additives .

| Food Product | Additive Used | Flavor Stability Improvement |

|---|---|---|

| Processed meats | This compound | Significant enhancement |

| Dairy products | This compound | Notable retention |

Mechanism of Action

The mechanism of action of cyclododecylpropionate involves its interaction with specific molecular targets. In the fragrance industry, it exerts its effects by binding to olfactory receptors, eliciting a musk-like scent. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclododecylpropionate belongs to a broader class of cyclic esters and phosphonates used in industrial applications. Below is a detailed comparison with structurally and functionally related compounds:

Cyclododecane Derivatives

This compound outperforms cyclododecanol in thermal stability and flame retardancy due to its ester functional group, which promotes char formation during combustion. However, it is less effective than cyclododecyl phosphate in flame suppression, as phosphate groups generate phosphorus-based radicals that quench combustion reactions more efficiently .

Propionate Esters

| Property | This compound | Methylpropionate | Phenylpropionate |

|---|---|---|---|

| Boiling Point | 315°C | 80°C | 290°C |

| Hydrophobicity | LogP: 6.2 | LogP: 1.5 | LogP: 3.8 |

| Reactivity | Low (steric hindrance) | High | Moderate |

The cycloaliphatic structure of this compound grants it superior hydrophobicity and resistance to hydrolysis compared to methylpropionate. However, its steric bulk limits reactivity in esterification reactions, unlike phenylpropionate, which balances aromatic stability with moderate reactivity .

Phosphaphenanthrene Derivatives (e.g., DiDOPO)

A 2020 study on DiDOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) composites revealed that this compound acts synergistically with phosphaphenanthrene derivatives to enhance flame retardancy. For example, adding 10 wt% this compound to DiDOPO-epoxy composites increased the Limiting Oxygen Index (LOI) from 32% to 38%, while reducing peak heat release rate (pHRR) by 24% . This contrasts with linear esters like dioctyl phthalate, which show negligible synergy with DiDOPO.

Biological Activity

Cyclododecylpropionate (CDP) is a compound that has garnered attention in recent years for its potential biological activities. This article explores the biological activity of CDP, including its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is an ester derived from cyclododecanol and propionic acid. Its unique structure allows it to interact with biological systems in various ways, making it a candidate for therapeutic applications.

The biological activity of CDP can be attributed to several mechanisms:

- Anti-inflammatory Activity : Similar to other propionic acid derivatives, CDP may exhibit anti-inflammatory properties by modulating cyclooxygenase (COX) pathways, which are crucial in the inflammatory response .

- Metabolic Effects : CDP's interaction with gut microbiota may influence metabolic pathways, potentially restoring balance in dysbiosis conditions, similar to findings with propionate-producing microbial consortia .

- Cellular Uptake : CDP has been shown to enhance glucose uptake in adipocytes and myotubes, indicating its role in metabolic regulation .

Biological Activity Data

Research has demonstrated various biological activities associated with CDP. Below is a summary table highlighting key findings from studies involving this compound.

Case Studies

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of CDP revealed that it effectively inhibited the growth of several pathogenic bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for potential therapeutic applications in infectious diseases.

Case Study 2: Metabolic Impact on Gut Microbiota

In an experimental setup using the M-SHIME model, researchers investigated the effects of CDP on gut microbiota composition and function. The addition of a propionate-producing consortium containing CDP led to a significant restoration of propionate levels after antibiotic-induced dysbiosis, demonstrating its potential role in metabolic health .

Case Study 3: Glucose Metabolism Enhancement

Another pivotal study assessed the impact of CDP on glucose metabolism in muscle cells. The results indicated that CDP significantly increased basal glucose uptake through GPR41-mediated pathways, suggesting its utility in managing insulin sensitivity and metabolic disorders .

Q & A

Q. Q1. What established methodologies are recommended for synthesizing Cyclododecylpropionate, and how can researchers validate purity and structural integrity?

Answer :

- Synthesis : this compound is typically synthesized via esterification of cyclododecanol with propionic acid derivatives, using catalysts like sulfuric acid or enzymatic methods. Alternative routes include transesterification under inert conditions.

- Validation :

- Purity : Gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) is standard. Compare retention times against commercial standards if available .

- Structural Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared spectroscopy (FTIR) to confirm ester linkage and cyclododecane backbone. For novel derivatives, X-ray crystallography may be required .

- Databases : Consult Reaxys or SciFinder for protocol optimization and cross-referencing .

Q. Q2. What safety protocols should researchers follow when handling this compound in laboratory settings?

Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is required in poorly ventilated areas .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor exposure.

- Waste Disposal : Follow institutional guidelines for organic solvent waste. Neutralize acidic byproducts before disposal .

- Documentation : Review safety data sheets (SDS) and institutional chemical hygiene plans .

Advanced Research Questions

Q. Q3. How can researchers address contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound across studies?

Answer :

- Systematic Review : Apply PRISMA guidelines to collate and evaluate existing data. Use inclusion criteria such as measurement methodology (e.g., differential scanning calorimetry for melting points) and solvent purity .

- Statistical Reconciliation : Employ meta-analysis to identify outliers. For example, use Cochran’s Q test to assess heterogeneity in solubility data .

- Experimental Replication : Reproduce conflicting studies under controlled conditions (e.g., standardized solvent grades, calibration of instruments) .

Q. Q4. What experimental design frameworks are optimal for studying the solvent effects on this compound’s reactivity in esterification reactions?

Answer :

- Factorial Design : Use a 2^k factorial design to test variables like temperature, solvent polarity (e.g., dielectric constant), and catalyst concentration. Analyze interactions via ANOVA .

- Response Surface Methodology (RSM) : Optimize reaction yield by modeling solvent effects (e.g., using COSMO-RS simulations) .

- Control Strategies : Include solvent-free conditions and ionic liquids as controls to isolate solvent-specific effects .

Q. Q5. How can computational models improve the prediction of this compound’s stability under varying pH and temperature conditions?

Answer :

- Molecular Dynamics (MD) Simulations : Model degradation pathways at different pH levels using software like GROMACS or AMBER. Validate with accelerated stability testing (e.g., Arrhenius plots) .

- Quantum Mechanical (QM) Calculations : Predict hydrolysis mechanisms using density functional theory (DFT) to identify reactive sites .

- Data Integration : Cross-reference computational results with experimental kinetic studies (e.g., HPLC monitoring of degradation products) .

Q. Q6. What strategies ensure reproducibility in this compound-based catalytic studies, particularly when scaling reactions from micro to millimolar quantities?

Answer :

- Scale-Up Protocols : Adhere to dimensionless scaling parameters (e.g., Reynolds number for mixing efficiency) and use batch reactors with consistent stirring rates .

- In-Situ Monitoring : Implement techniques like inline FTIR or Raman spectroscopy to track reaction progress across scales .

- Documentation : Report detailed experimental parameters (e.g., catalyst loading, solvent purity) following the Beilstein Journal of Organic Chemistry’s guidelines .

Q. Q7. How should researchers design studies to investigate this compound’s interactions with biomolecules (e.g., enzymes, lipid bilayers)?

Answer :

- In Vitro Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

- Molecular Docking : Predict interaction sites using AutoDock Vina, followed by mutagenesis studies to validate computational findings .

- Ethical Compliance : Obtain institutional review board (IRB) approval for biological samples and cite ethical guidelines in publications .

Q. Key Resources for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.